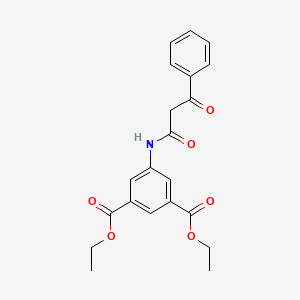
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate core with ethoxycarbonyl and phenylpropanoylamino substituents, making it a valuable molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-amino-5-carboxybenzoic acid with ethanol to form ethyl 3-amino-5-ethoxycarbonylbenzoate. This intermediate then undergoes an acylation reaction with 3-oxo-3-phenylpropanoic acid chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can be compared with other similar compounds like:
Ethyl 3-(ethoxycarbonyl)-4-(3-oxo-3-phenylpropanoylamino)benzoate: Differing by the position of the substituents, which can affect its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 3-(methoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate: Featuring a methoxycarbonyl group instead of ethoxycarbonyl, influencing its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
diethyl 5-[(3-oxo-3-phenylpropanoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H21NO6/c1-3-27-20(25)15-10-16(21(26)28-4-2)12-17(11-15)22-19(24)13-18(23)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
InChI Key |
APOPSFFAPUDJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















